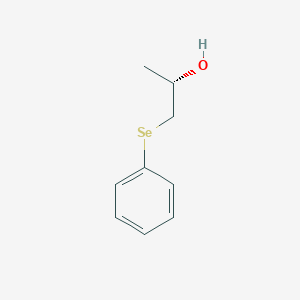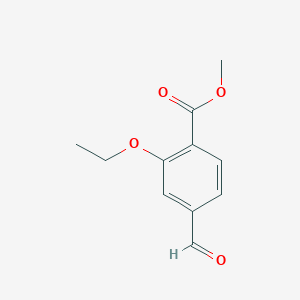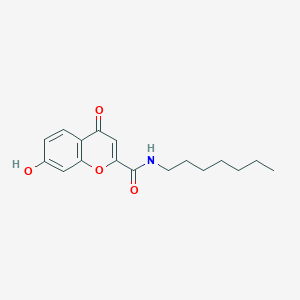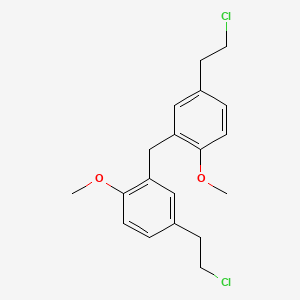
Benzene, 1,1'-methylenebis[5-(2-chloroethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a 2-chloroethyl and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] typically involves the reaction of appropriate benzene derivatives with methylene chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain optimal reaction conditions, and the product is purified through various techniques such as distillation or crystallization to achieve the required quality for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a common method.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new benzene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-methylenebis[2-methyl-]
- Benzene, 1,1’-methylenebis[5-chloro-2-methoxy-]
Uniqueness
Benzene, 1,1’-methylenebis[5-(2-chloroethyl)-2-methoxy-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective or suitable.
Eigenschaften
CAS-Nummer |
848035-19-8 |
|---|---|
Molekularformel |
C19H22Cl2O2 |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
4-(2-chloroethyl)-2-[[5-(2-chloroethyl)-2-methoxyphenyl]methyl]-1-methoxybenzene |
InChI |
InChI=1S/C19H22Cl2O2/c1-22-18-5-3-14(7-9-20)11-16(18)13-17-12-15(8-10-21)4-6-19(17)23-2/h3-6,11-12H,7-10,13H2,1-2H3 |
InChI-Schlüssel |
ZDNJDEJHRKMGBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCCl)CC2=C(C=CC(=C2)CCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



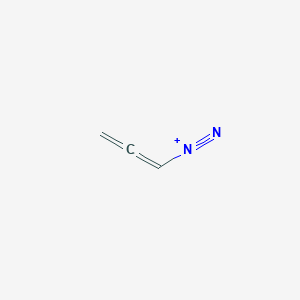
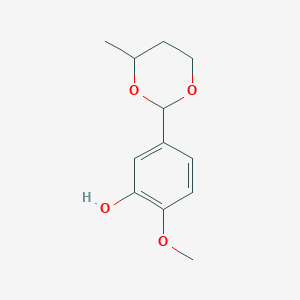
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
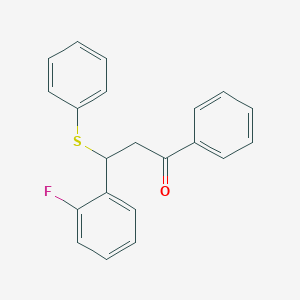
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)

